molecular formula C11H15N B2591892 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 871900-71-9

4,8-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2591892
CAS No.: 871900-71-9
M. Wt: 161.248
InChI Key: YXKQBKVGMBSEIP-UHFFFAOYSA-N
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Description

4,8-Dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a partially saturated quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of two methyl groups at the 4th and 8th positions of the tetrahydroquinoline ring distinguishes this compound from other tetrahydroquinolines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroquinoline derivatives . For instance, the reaction of 4-methylphenylethylamine with formaldehyde under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives, such as decahydroquinoline, using hydrogenation catalysts.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Decahydroquinoline.

    Substitution: Nitro- and halogen-substituted tetrahydroquinolines.

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Uniqueness: 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying structure-activity relationships .

Properties

IUPAC Name

4,8-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-6-7-12-11-9(2)4-3-5-10(8)11/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKQBKVGMBSEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=C(C=CC=C12)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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